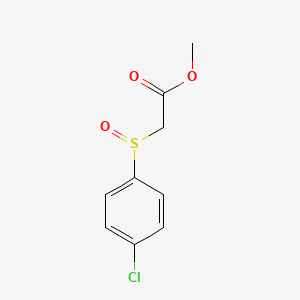
2-(Dimethoxyphosphorylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethoxyphosphorylmethyl)phenol is an organic compound that features a phenol group substituted with a dimethoxyphosphorylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphorylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a dimethoxyphosphorylmethylating agent. This reaction typically requires a strong base, such as sodium hydride, and is conducted under anhydrous conditions to prevent hydrolysis of the phosphoryl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the reaction of phenol with dimethyl phosphite in the presence of a catalyst. This process is optimized to achieve high yields and purity, often employing continuous flow reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethoxyphosphorylmethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols, often using reagents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substituents to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate and Fremy’s salt.
Reduction: Sodium borohydride is frequently used for reducing quinones to phenols.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(Dimethoxyphosphorylmethyl)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Dimethoxyphosphorylmethyl)phenol exerts its effects involves the interaction of its phenol and phosphoryl groups with various molecular targets. The phenol group can participate in hydrogen bonding and electrophilic aromatic substitution, while the phosphoryl group can mimic phosphate groups in biological systems, influencing enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: The parent compound, which lacks the dimethoxyphosphorylmethyl group.
1-Naphthol: Another phenolic compound with a different substitution pattern.
Hydroquinone: A phenolic compound with two hydroxyl groups in a para configuration.
Uniqueness
2-(Dimethoxyphosphorylmethyl)phenol is unique due to the presence of the dimethoxyphosphorylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in phosphorylation-related processes, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
68997-87-5 |
|---|---|
Fórmula molecular |
C9H13O4P |
Peso molecular |
216.17 g/mol |
Nombre IUPAC |
2-(dimethoxyphosphorylmethyl)phenol |
InChI |
InChI=1S/C9H13O4P/c1-12-14(11,13-2)7-8-5-3-4-6-9(8)10/h3-6,10H,7H2,1-2H3 |
Clave InChI |
HAJHQGFBISANDX-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC1=CC=CC=C1O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)

![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)

![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)


![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)

